molecular formula C18H24ClN3O4 B567588 tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate CAS No. 1276666-10-4

tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate

Cat. No.: B567588
CAS No.: 1276666-10-4
M. Wt: 381.857
InChI Key: XFZWJFGWPOYEBZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate is a synthetic organic compound with the molecular formula C18H24ClN3O4 and a molecular weight of 381.86 g/mol . This compound is characterized by the presence of a tert-butyl group, a chlorobenzo[d]oxazole moiety, and an aminoethylcarbamate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate involves multiple steps. One reported method includes the following steps :

    Starting Materials: Ethylenediamine, vinyl, and 2-amino-4-chlorophenol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzo[d]oxazole moiety.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Scientific Research Applications

tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown activity against certain bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate involves its interaction with specific molecular targets . The compound is believed to inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. The exact molecular pathways and targets are still under investigation, but its activity against MRSA suggests it may disrupt cell wall synthesis or protein function.

Comparison with Similar Compounds

tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate can be compared with other similar compounds :

    5-Chlorobenzoxazole: This compound shares the chlorobenzo[d]oxazole moiety but lacks the additional functional groups present in this compound.

    Sodium 5-chlorobenzo[d]oxazole-2-carboxylate: This compound has a similar core structure but includes a carboxylate group instead of the carbamate group.

    2-Chloro-N-(5-chlorobenzo[d]oxazol-2-yl)acetamide: This compound also contains the chlorobenzo[d]oxazole moiety but differs in the presence of an acetamide group.

Properties

IUPAC Name

tert-butyl N-[2-[(5-chloro-1,3-benzoxazol-2-yl)-(3-oxobutyl)amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O4/c1-12(23)7-9-22(10-8-20-17(24)26-18(2,3)4)16-21-14-11-13(19)5-6-15(14)25-16/h5-6,11H,7-10H2,1-4H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZWJFGWPOYEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(CCNC(=O)OC(C)(C)C)C1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thiol 9a (10.5 kg, 54.6 mol) was added to a vessel and suspended in DCM (141 kg). Oxalyl chloride (10.4 kg, 82.3 mol) was added (slightly endothermic) followed by DMF (40.0 kg, 547 mol) over 1.25 h, such that the batch temperature was ≦25° C. The batch was aged at 20° C. for approximately 30 min, HPLC analysis showed reaction to be complete. The batch was cooled to 10° C. then triethylamine (16.64 kg, 164.4 mol) was added via a sub-surface sample line at such a rate as to maintain a batch temperature of ≦10° C. A sub-surface addition protocol was required to prevent build up of triethylamine hydrochloride solid on the walls of the vessel. The batch was cooled to 0° C., then a solution of N-Boc-ethylenediamine (10.5 kg, 61.2 mol) in DCM (10 kg) was added such that the batch temperature was ≦10° C. The reaction was warmed to 20° C. and stirred for 2.5 h, HPLC analysis showed the reaction to be complete. Water (63.6 kg) was charged to the batch and the mixture stirred for 5 min. The layers were separated and the aqueous phase re-extracted with DCM (42.2 kg). The organic solutions were then combined and approximately half of the total DCM volume was distilled from the batch under vacuum whilst maintaining a temperature of ≦40° C. MeCN (83.3 kg) was then added and the remaining DCM removed by distillation (0.5 mol % DCM left by 1H NMR wrt MeCN). MVK (4.61 kg, 65.8 mol) was added to the batch followed by DBU (4.17 kg, 27.4 mol) such that the temperature was ≦20° C. The batch was aged for 10 h at 20° C. then analyzed by HPLC. The reaction was then diluted with water (42.4 kg) and aged for a further 30 min. The mixture was filtered and the slurry washed with MeCN (33.3 kg). The solid was washed with MeCN (˜10 L) then dried in a vacuum oven (T=60° C.) for 22 h. MVK adduct 10 (15.5 kg) was isolated as an off-white solid. mp 145-148° C. 1H NMR (400 MHz, CDCl3): δ 7.24 (d, 1H, J=2.3 Hz), 7.09 (d, 1H, J=8.5 Hz), 6.91 (dd, 1H, J=8.5, 2.3 Hz), 5.06 (s, 1H, br), 3.73 (t, 2H, J=6.7 Hz), 3.63 (t, 2H, J=6.1 Hz), 3.37 (d, 2H, br), 2.89 (t, 2H, J=6.7 Hz), 2.14 (s, 3H), 1.33 (s, 9H). 13C NMR (100.6 MHz, CDCl3): δ 206.7, 163.0, 156.0, 147.4, 144.6, 129.2, 120.3, 116.6, 109.2, 79.4, 49.3, 44.3, 41.9, 39.1, 30.2, 28.3. HRMS (ESI): m/z [M++H] calcd for C18H24ClN3O4: 382.1534; found: 382.1544.
Name
Quantity
10.5 kg
Type
reactant
Reaction Step One
Name
Quantity
42.4 kg
Type
solvent
Reaction Step Two
Name
Quantity
63.6 kg
Type
solvent
Reaction Step Three
Quantity
10.4 kg
Type
reactant
Reaction Step Four
Name
Quantity
40 kg
Type
reactant
Reaction Step Five
Quantity
16.64 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10.5 kg
Type
reactant
Reaction Step Eight
Name
Quantity
10 kg
Type
solvent
Reaction Step Eight
Name
Quantity
4.17 kg
Type
reactant
Reaction Step Nine
Name
Quantity
141 kg
Type
solvent
Reaction Step Ten

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